molecular formula C21H23NO6S B11416631 2-(3,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)acetamide

2-(3,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B11416631
M. Wt: 417.5 g/mol
InChI Key: HJOFJQYBNCKKOG-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic compound It features a complex structure with multiple functional groups, including methoxy groups, a dioxido-dihydrothiophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the 3,4-dimethoxyphenyl intermediate: This might involve the methoxylation of a phenyl precursor.

    Synthesis of the dioxido-dihydrothiophenyl intermediate: This could be achieved through the oxidation of a thiophene derivative.

    Coupling reactions: The intermediates are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the thiophene ring.

    Reduction: Reduction reactions could target the acetamide group or the dioxido moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Halogens, alkylating agents, or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, it might be investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

Medically, it could be explored for its therapeutic potential, possibly as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

In industry, it might find applications in the development of new materials or as a specialty chemical in various processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)acetamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethoxyphenyl)acetamide: Lacks the dioxido-dihydrothiophenyl and 4-methoxyphenyl groups.

    N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide: Lacks the 3,4-dimethoxyphenyl and 4-methoxyphenyl groups.

    N-(4-methoxyphenyl)acetamide: Lacks the 3,4-dimethoxyphenyl and dioxido-dihydrothiophenyl groups.

Uniqueness

The uniqueness of 2-(3,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)acetamide lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its simpler analogs.

Properties

Molecular Formula

C21H23NO6S

Molecular Weight

417.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C21H23NO6S/c1-26-18-7-5-16(6-8-18)22(17-10-11-29(24,25)14-17)21(23)13-15-4-9-19(27-2)20(12-15)28-3/h4-12,17H,13-14H2,1-3H3

InChI Key

HJOFJQYBNCKKOG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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